

In-Depth Technical Guide: Physicochemical Properties of Bictegravir-D4

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Compound of Interest

Compound Name: *Bictegravir-D4*

Cat. No.: *B15566421*

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This guide provides a comprehensive overview of the known physical and chemical properties of **Bictegravir-D4**, a deuterated isotopologue of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. Intended for researchers, scientists, and drug development professionals, this document compiles essential data on the compound's structure, properties, and analytical methodologies. Data for the non-deuterated form, Bictegravir, is included for comparative purposes where specific data for the D4 analogue is not available.

Core Chemical and Physical Properties

Bictegravir-D4 is a stable, isotopically labeled version of Bictegravir, primarily used as an internal standard in pharmacokinetic and bioanalytical studies. The incorporation of four deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

General and Physical Properties

The following table summarizes the key physical and chemical identifiers for **Bictegravir-D4** and its non-deuterated counterpart.

Property	Bictegravir-D4	Bictegravir
Appearance	White solid[1]	White to light yellow or off-white powder[2]
Molecular Formula	C ₂₁ H ₁₄ D ₄ F ₃ N ₃ O ₅ [1]	C ₂₁ H ₁₈ F ₃ N ₃ O ₅ [3][4]
Molecular Weight	453.40 g/mol	449.39 g/mol
CAS Number	1611493-60-7	1611493-60-7 (Unlabelled)
Purity (Typical)	97.2% by HPLC; >98% atomic D	N/A

A sodium salt form of **Bictegravir-D4** also exists with the molecular formula C₂₁H₁₃D₄F₃N₃NaO₅ and a molecular weight of 475.39 g/mol . It typically appears as a pale yellow solid.

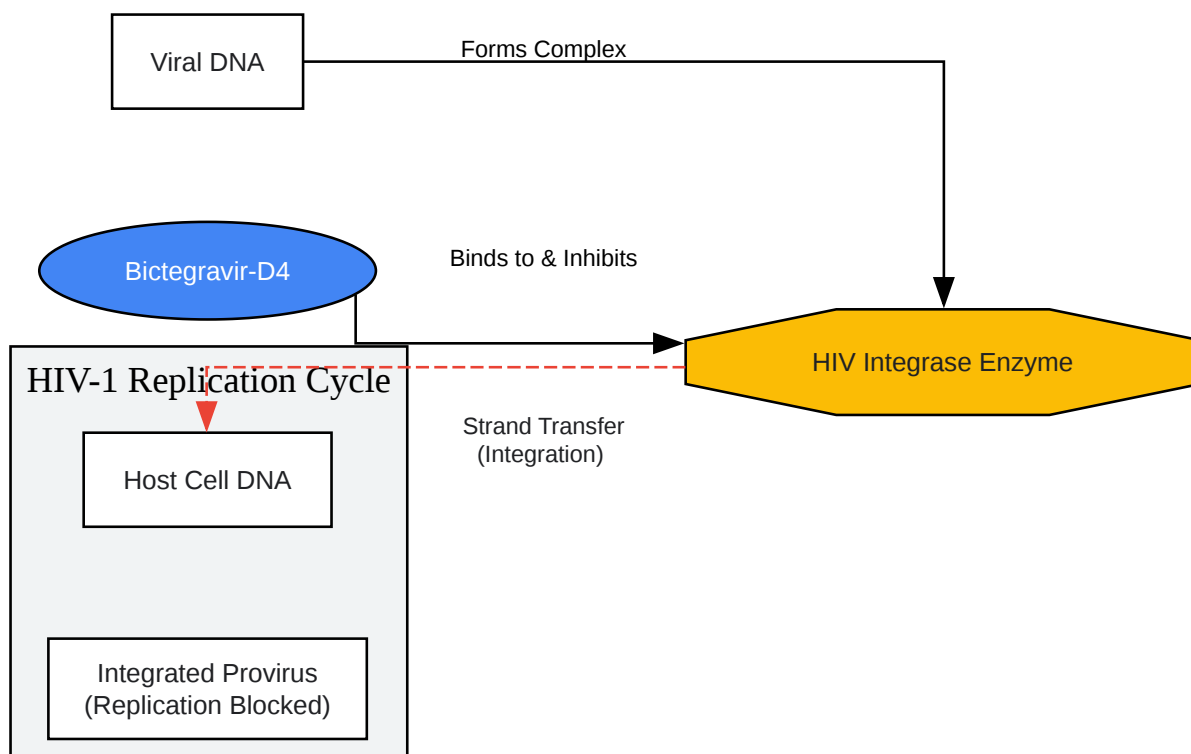
Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic properties are crucial for the identification and quantification of Bictegravir.

Property	Data
UV Wavelength	258 nm - 260 nm
Mass Spec (Parent → Product)	m/z 450.1 → 289.1 (for Bictegravir)
HPLC Retention Time	4.6 min or 5.998 min (Varies with method)

Mechanism of Action and Metabolism

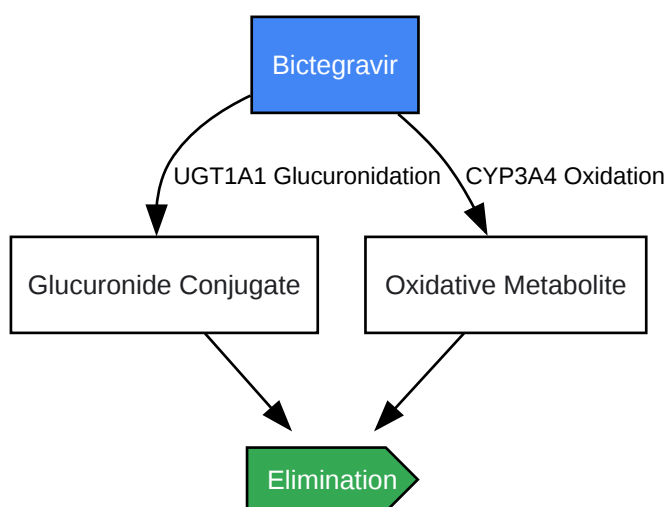
Bictegravir functions by inhibiting the strand transfer step of HIV-1 integration, a critical process for viral replication. This is achieved by binding to the active site of the HIV integrase enzyme. The primary routes of elimination are through UGT1A1 glucuronidation and CYP3A4 oxidation.



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Bictegravir's Mechanism of Action (MoA).

The metabolism of Bictegravir involves two primary enzymatic pathways, as illustrated below.



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Primary Metabolic Pathways of Bictegravir.

Experimental Protocols

The following sections detail common experimental methodologies for the analysis and stability testing of Bictegravir. These protocols are generally applicable to **Bictegravir-D4** when used as an internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used for the simultaneous quantification of Bictegravir and other antiretrovirals in bulk and pharmaceutical formulations.

Objective: To separate and quantify Bictegravir.

Instrumentation:

- HPLC system with UV or PDA detector
- ProntoSILHypersorb ODS C18 column (or equivalent)
- Data acquisition software (e.g., PEAK software)

Reagents:

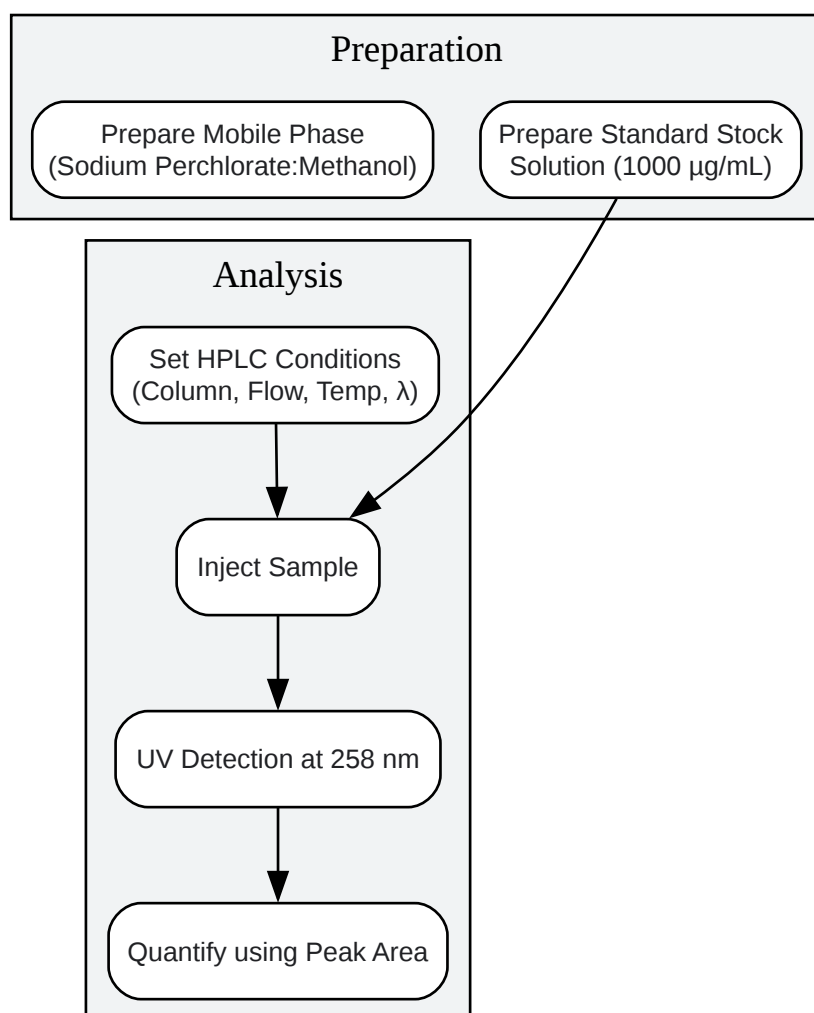
- Methanol (HPLC grade)
- 0.1 M Sodium Perchlorate
- Water (HPLC grade)

Procedure:

- **Mobile Phase Preparation:** Prepare a mixture of 0.1 M sodium perchlorate and methanol in a 65:35 (v/v) ratio. Adjust the pH to 4.8.
- **Standard Stock Solution:** Accurately weigh ~100 mg of Bictegravir reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of methanol with sonication, then dilute to the

mark with methanol to obtain a concentration of 1000 µg/mL.

- Chromatographic Conditions:
 - Column: ProntoSILHypersorb ODS C18
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 258 nm
 - Injection Volume: 10-20 µL
 - Column Temperature: 30°C
- Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas for quantification. The retention time for Bictegravir is approximately 4.6 minutes under these conditions.



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Workflow for RP-HPLC Analysis of Bictegravir.

Stability Indicating Studies

Forced degradation studies are essential to demonstrate the specificity of an analytical method.

Objective: To assess the stability of Bictegravir under various stress conditions.

Procedure:

- Expose standard drug solutions of Bictegravir to the following conditions for 24 hours:
 - Acidic: 0.1 N HCl

- Basic: 0.1 N NaOH
- Oxidative: 3% Hydrogen Peroxide
- Thermal: 60°C
- Photolytic: Fluorescent and UV light
- After the exposure period, neutralize the acidic and basic samples.
- Analyze all stressed samples using a validated stability-indicating HPLC method (such as the one described in section 3.1).
- Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify any degradation products. Studies indicate Bictegravir is particularly sensitive to oxidative conditions.

Bioanalytical LC-MS/MS Method

This method is used for the quantification of Bictegravir in human plasma.

Objective: To determine the concentration of Bictegravir in a biological matrix.

Instrumentation:

- LC-MS/MS system (e.g., Triple Quadrupole)
- Zorbax XDB C18 analytical column (2.1 x 50 mm, 5µm) or equivalent

Reagents:

- Acetonitrile (LC-MS grade)
- 0.1% Formic acid in water
- Internal Standard (IS): **Bictegravir-D4** or Naproxen

Procedure:

- Sample Preparation: Use a protein precipitation extraction technique.
- Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic acid in water (70:30, v/v).
- Chromatographic Conditions:
 - Flow Rate: 0.15 mL/min
- Mass Spectrometry:
 - Ionization Mode: Positive Ion Mode
 - Monitoring: Multiple Reaction Monitoring (MRM)
 - Transitions (m/z):
 - Bictegravir: 450.1 → 289.1
 - Naproxen (IS): 231.12 → 184.82
- Quantification: The method is typically validated over a concentration range of 2-500 ng/mL for Bictegravir.

Stability and Storage

Proper storage is critical to maintain the integrity of Bictegravir. The commercial product Biktarvy® (containing Bictegravir) provides specific storage guidelines.

- Bottles: Store below 30°C (86°F). Keep the bottle tightly closed and do not remove the desiccant packet.
- Blister Packs: Store at 25°C (77°F), with excursions permitted between 15°C to 30°C (59–86°F).
- General: Dispense only in original containers.

Forced degradation studies have shown that Bictegravir is sensitive to oxidative conditions. Long-term clinical trials have demonstrated the stability and durability of Bictegravir-containing

regimens over five years, with no treatment-emergent resistance detected.

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